

TFE-IDAtp1-LinA mechanism of action

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Compound of Interest

Compound Name: TFE-IDAtp1-LinA

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An In-Depth Technical Guide on the Core Mechanism of Action of **TFE-IDAtp1-LinA**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action for **TFE-IDAtp1-LinA**, an advanced amphiphilic xenopeptide carrier designed for the efficient delivery of Cas9 ribonucleoprotein (RNP) complexes for CRISPR-based gene editing.

Core Mechanism of Action

TFE-IDAtp1-LinA is a highly potent amphiphilic carrier that facilitates the intracellular delivery of Cas9/sgRNA ribonucleoproteins (RNPs) for genome editing.^[1] Its mechanism of action is centered around the formation of nanoparticles with the Cas9 RNP cargo, enabling efficient cellular uptake and subsequent endosomal escape to release the RNP into the cytoplasm. The artificial amino acid, succinoyl-tetraethylenepentamine (Stp), is a key component, providing an ionizable aminoethylene unit that complexes with the negatively charged Cas9 RNP.^[2]

The delivery process can be summarized in the following key stages:

- **Nanoparticle Formation:** **TFE-IDAtp1-LinA** spontaneously complexes with Cas9 RNPs through electrostatic interactions between the positively charged xenopeptide and the negatively charged RNP. This self-assembly results in the formation of stable nanoparticles.
- **Cellular Uptake:** The resulting nanoparticles are internalized by target cells primarily through endocytosis. Mechanistic studies have indicated the involvement of both clathrin-mediated endocytosis and macropinocytosis in this uptake process.^{[3][4]}

- **Endosomal Escape:** Following endocytosis, the amphiphilic nature of **TFE-IDAtp1-LinA** is crucial for disrupting the endosomal membrane, allowing the Cas9 RNP to escape into the cytoplasm. This step is critical for preventing the degradation of the RNP in the endolysosomal pathway.
- **Nuclear Translocation and Gene Editing:** Once in the cytoplasm, the Cas9 RNP complex translocates to the nucleus, where it recognizes and cleaves the target DNA sequence, initiating the process of gene editing through cellular DNA repair mechanisms such as non-homologous end joining (NHEJ) or homology-directed repair (HDR).[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from experiments characterizing the physicochemical properties and biological activity of **TFE-IDAtp1-LinA**-based nanoparticles.

Parameter	Value	Reference
eGFP Knockout ED50	0.38 nM	[1]
Nanoparticle Hydrodynamic Size (with Cas9 RNP)	150 - 500 nm	[2]
Nanoparticle ζ -potential (with Cas9 RNP)	+10 to +19 mV	[2]
Nanoparticle Hydrodynamic Size (with Cas9 RNP/ssDNA)	111 - 169 nm	[2]
Nanoparticle ζ -potential (with Cas9 RNP/ssDNA)	+10.9 to +22.5 mV	[2]

Key Experiments and Protocols

Nanoparticle Formulation

Objective: To prepare **TFE-IDAtp1-LinA**/Cas9 RNP nanoparticles for in vitro experiments.

Protocol:

- **TFE-IDAtp1-LinA** is dissolved in a suitable buffer.

- Cas9 protein and single-guide RNA (sgRNA) are incubated together to form the RNP complex.
- The **TFE-IDAtp1-LinA** solution is then mixed with the Cas9 RNP solution at a specified N/P ratio (the ratio of nitrogen atoms in the carrier to phosphate groups in the RNP). An N/P ratio of 24 was utilized in several key experiments.[2]
- The mixture is incubated to allow for the self-assembly of nanoparticles.
- For homology-directed repair (HDR) experiments, a single-stranded DNA (ssDNA) template is also included in the complexation step.[2]

Cell Culture and Transfection

Objective: To treat cells with **TFE-IDAtp1-LinA**/Cas9 RNP nanoparticles and assess gene editing efficiency.

Protocol:

- HeLa eGFP/tub cells are cultured in appropriate media and conditions.
- The pre-formed **TFE-IDAtp1-LinA**/Cas9 RNP nanoparticles are added to the cell culture medium at various RNP concentrations.
- Cells are incubated with the nanoparticles for a specified duration (e.g., 48 hours).[2]
- Following incubation, the gene knockout efficiency is determined.

Flow Cytometry for Gene Knockout Analysis

Objective: To quantify the percentage of cells with successful gene knockout.

Protocol:

- After treatment with the nanoparticles, cells are harvested and washed.
- The fluorescence of the reporter protein (e.g., eGFP) is measured using a flow cytometer.
- The percentage of eGFP-negative cells is calculated to determine the knockout efficiency.[2]

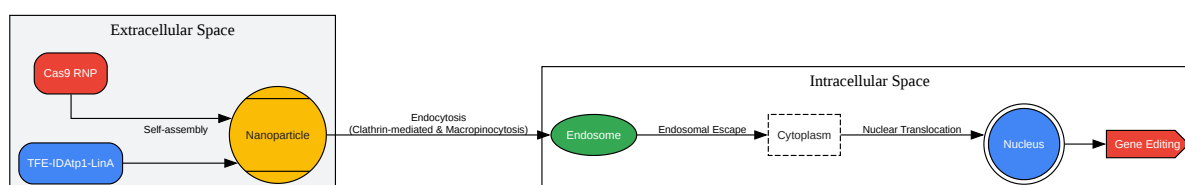
Confocal Laser Scanning Microscopy (CLSM) for Cellular Uptake

Objective: To visualize the cellular uptake and intracellular localization of the nanoparticles.

Protocol:

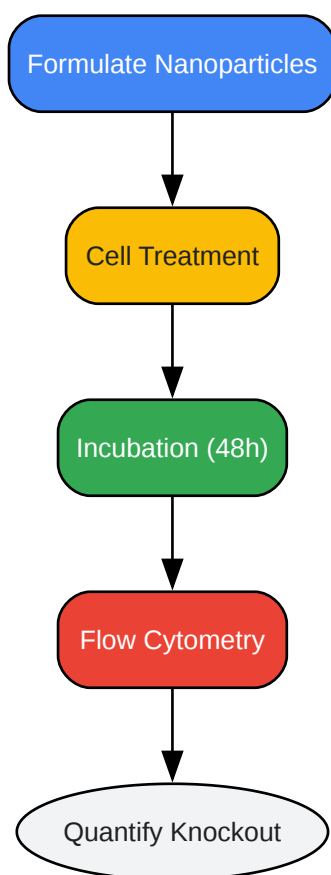
- Cas9 protein and sgRNA are labeled with fluorescent dyes (e.g., ATTO647N-Cas9 and ATTO488-sgRNA).
- Nanoparticles are formulated using the fluorescently labeled RNP.
- Cells are treated with these nanoparticles for a defined period (e.g., 4 hours).^[2]
- Cell nuclei are stained with a nuclear dye (e.g., DAPI).
- Live-cell or fixed-cell imaging is performed using a confocal microscope to observe the subcellular distribution of the fluorescently labeled components.^[2]

Visualizations



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Caption: Overview of the **TFE-IDAtp1-LinA** delivery pathway.



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Caption: Workflow for assessing gene knockout efficiency.

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